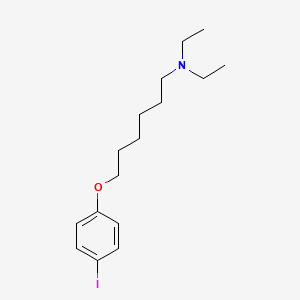
N-2-naphthyl-5-nitro-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-naphthyl-5-nitro-2-pyrimidinamine, commonly known as NNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NNPA belongs to the class of nitroaromatic compounds and has a molecular formula of C15H11N3O2.
Mechanism of Action
The mechanism of action of NNPA is not fully understood, but it is believed to act as a nitroreductase enzyme inhibitor. This inhibition leads to the accumulation of reactive oxygen species, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
NNPA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that NNPA can induce DNA damage and apoptosis in cancer cells. NNPA has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of NNPA is its high purity and stability, which makes it an ideal candidate for use in various laboratory experiments. However, NNPA is also highly toxic and can pose a risk to researchers if not handled properly. Therefore, it is essential to follow proper safety protocols when working with NNPA.
Future Directions
There are several future directions for research on NNPA. One potential area of research is the development of NNPA-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the development of NNPA-based compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of NNPA and its effects on various biological systems.
In conclusion, NNPA is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications and unique properties. Further research is needed to fully understand the mechanism of action of NNPA and its potential applications in various fields of scientific research.
Synthesis Methods
NNPA can be synthesized through a multi-step process that involves the reaction of 2-naphthylamine and 5-nitro-2-chloropyrimidine in the presence of a suitable catalyst. The resulting product is then purified through various techniques such as column chromatography to obtain pure NNPA.
Scientific Research Applications
NNPA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of NNPA is in the field of medicinal chemistry, where it is used as a precursor for the synthesis of various biologically active compounds. NNPA has also been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
N-naphthalen-2-yl-5-nitropyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)13-8-15-14(16-9-13)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSVFOSDLOGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NC=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)
![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5089312.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5089313.png)

![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5089320.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)
![[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5089361.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5089364.png)